N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide
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Overview
Description
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is a complex organic compound that features a triazolopyridine moiety linked to a chromanone structure via an ethyl acetamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridine and chromanone intermediates, followed by their coupling through an ethyl acetamide linker. Common reagents and conditions might include:
Triazolopyridine synthesis: Cyclization reactions involving hydrazine derivatives and pyridine carboxylic acids.
Chromanone synthesis: Aldol condensation followed by cyclization.
Coupling reaction: Use of coupling agents like EDCI or DCC in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions at the acetamide or chromanone moieties.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like PCC or KMnO4.
Reduction: Use of reducing agents like NaBH4 or LiAlH4.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving triazolopyridine and chromanone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with DNA or RNA: Affecting gene expression.
Inhibiting or activating signaling pathways: Leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-1,2,4-triazol-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a triazole and hydroxyphenyl moiety.
N-(2-(pyridin-3-yl)ethyl)-2-(4-hydroxyphenyl)acetamide: Similar structure with a pyridine and hydroxyphenyl moiety.
Uniqueness
N-(2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-2-((5-hydroxy-2,2-dimethyl-4-oxochroman-7-yl)oxy)acetamide is unique due to the combination of the triazolopyridine and chromanone structures, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H22N4O5 |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[(5-hydroxy-2,2-dimethyl-4-oxo-3H-chromen-7-yl)oxy]-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C21H22N4O5/c1-21(2)11-15(27)20-14(26)9-13(10-16(20)30-21)29-12-19(28)22-7-6-18-24-23-17-5-3-4-8-25(17)18/h3-5,8-10,26H,6-7,11-12H2,1-2H3,(H,22,28) |
InChI Key |
RQAKLQADDYJHNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C(C=C(C=C2O1)OCC(=O)NCCC3=NN=C4N3C=CC=C4)O)C |
Origin of Product |
United States |
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